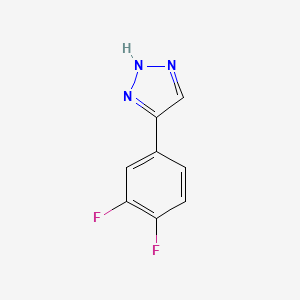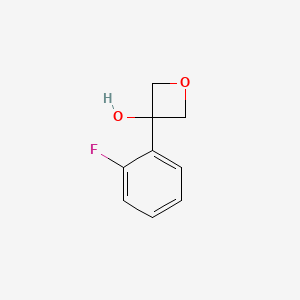
3-(2-Fluorophenyl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)oxetan-3-ol is an organic compound characterized by the presence of an oxetane ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)oxetan-3-ol typically involves the ring-opening reaction of terminal epoxides with nucleophiles. One common method includes the reaction of 2-bromobenzoic acid with terminal epoxides in the presence of tetrabutylammonium bromide as a catalyst . This method is operationally simple and yields the desired oxetan-3-ol efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
3-(2-Fluorophenyl)oxetan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)oxetan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring’s strained structure allows it to participate in unique chemical reactions, making it a valuable tool in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: A closely related compound with similar structural properties.
Thietan-3-ol: Another compound with a similar ring structure but containing sulfur instead of oxygen.
3-(2-Fluorophenyl)-3-oxetanol: A derivative with slight modifications in the functional groups.
Uniqueness
3-(2-Fluorophenyl)oxetan-3-ol stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity compared to other oxetane derivatives. This makes it particularly valuable in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
3-(2-fluorophenyl)oxetan-3-ol |
InChI |
InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,11H,5-6H2 |
InChI Key |
SVANUGUWQZKFOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



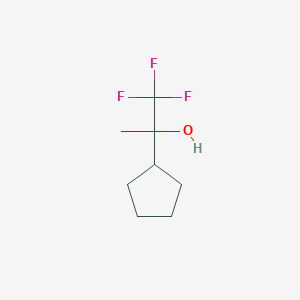
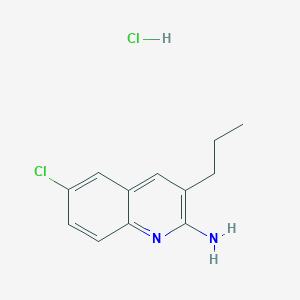
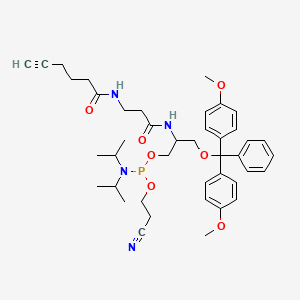
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)

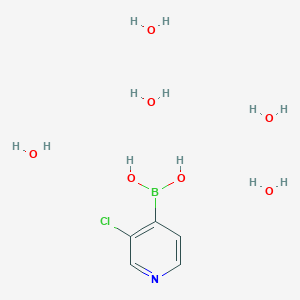
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13712937.png)




![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)
